molecular formula C54H39B3O3 B1417979 2,4,6-Tris(m-terphenyl-5'-yl)boroxin CAS No. 909407-14-3

2,4,6-Tris(m-terphenyl-5'-yl)boroxin

Cat. No.: B1417979
CAS No.: 909407-14-3
M. Wt: 768.3 g/mol
InChI Key: MWZSDMFLGCWWSC-UHFFFAOYSA-N
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Description

2,4,6-Tris(m-terphenyl-5’-yl)boroxin is a boron-containing compound with the molecular formula C54H39B3O3. It is also known by its IUPAC name, 2,4,6-tris(3,5-diphenylphenyl)-1,3,5,2,4,6-trioxatriborinane . This compound is characterized by its unique structure, which includes three boron atoms and three oxygen atoms arranged in a cyclic configuration, each bonded to a m-terphenyl group.

Preparation Methods

The synthesis of 2,4,6-Tris(m-terphenyl-5’-yl)boroxin typically involves the reaction of boronic acids with boron trioxide under controlled conditions. One common method includes heating boronic acids with boron trioxide in a sealed tube to facilitate the formation of the boroxin ring . Industrial production methods may involve similar processes but on a larger scale, ensuring the purity and yield of the compound through optimized reaction conditions and purification techniques.

Chemical Reactions Analysis

2,4,6-Tris(m-terphenyl-5’-yl)boroxin undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, leading to the formation of boronic acids or other boron-containing derivatives.

    Reduction: Reduction reactions can convert the boroxin ring into simpler boron compounds.

    Substitution: The m-terphenyl groups can undergo substitution reactions, where different substituents replace the hydrogen atoms on the phenyl rings.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various halogenating agents for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2,4,6-Tris(m-terphenyl-5’-yl)boroxin has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,4,6-Tris(m-terphenyl-5’-yl)boroxin involves its ability to interact with various molecular targets through its boron atoms. These interactions can lead to the formation of stable complexes with other molecules, influencing chemical reactions and biological processes. The pathways involved depend on the specific application, such as its role in BNCT, where it targets cancer cells and facilitates their destruction upon neutron irradiation.

Comparison with Similar Compounds

2,4,6-Tris(m-terphenyl-5’-yl)boroxin can be compared with other boron-containing compounds such as:

The uniqueness of 2,4,6-Tris(m-terphenyl-5’-yl)boroxin lies in its complex structure, which provides enhanced stability and reactivity compared to simpler boron compounds.

Properties

IUPAC Name

2,4,6-tris(3,5-diphenylphenyl)-1,3,5,2,4,6-trioxatriborinane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C54H39B3O3/c1-7-19-40(20-8-1)46-31-47(41-21-9-2-10-22-41)35-52(34-46)55-58-56(53-36-48(42-23-11-3-12-24-42)32-49(37-53)43-25-13-4-14-26-43)60-57(59-55)54-38-50(44-27-15-5-16-28-44)33-51(39-54)45-29-17-6-18-30-45/h1-39H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWZSDMFLGCWWSC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OB(OB(O1)C2=CC(=CC(=C2)C3=CC=CC=C3)C4=CC=CC=C4)C5=CC(=CC(=C5)C6=CC=CC=C6)C7=CC=CC=C7)C8=CC(=CC(=C8)C9=CC=CC=C9)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C54H39B3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40659955
Record name 2,4,6-Tri([1~1~,2~1~:2~3~,3~1~-terphenyl]-2~5~-yl)-1,3,5,2,4,6-trioxatriborinane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40659955
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

768.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

909407-14-3
Record name Boroxin, 2,4,6-tris([1,1′:3′,1′′-terphenyl]-5′-yl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=909407-14-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,4,6-Tri([1~1~,2~1~:2~3~,3~1~-terphenyl]-2~5~-yl)-1,3,5,2,4,6-trioxatriborinane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40659955
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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